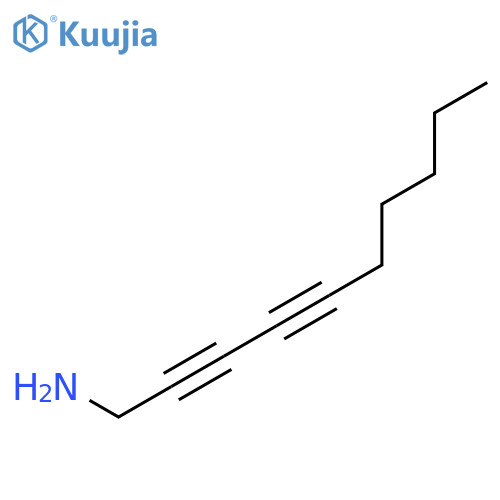Cas no 64484-62-4 (2,4-Decadiyn-1-amine)

2,4-Decadiyn-1-amine structure
商品名:2,4-Decadiyn-1-amine
CAS番号:64484-62-4
MF:C10H15N
メガワット:149.232802629471
CID:4097668
2,4-Decadiyn-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,4-Decadiyn-1-amine
-
- インチ: 1S/C10H15N/c1-2-3-4-5-6-7-8-9-10-11/h2-5,10-11H2,1H3
- InChIKey: CUGNCKPLGVGTCW-UHFFFAOYSA-N
- ほほえんだ: C(N)C#CC#CCCCCC
じっけんとくせい
- 密度みつど: 0.910±0.06 g/cm3(Predicted)
- ふってん: 252.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 6.68±0.29(Predicted)
2,4-Decadiyn-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6885892-1.0g |
DECA-2,4-DIYN-1-AMINE |
64484-62-4 | 1.0g |
$1726.0 | 2022-12-31 | ||
| Enamine | EN300-6885892-5.0g |
DECA-2,4-DIYN-1-AMINE |
64484-62-4 | 5.0g |
$4529.0 | 2022-12-31 | ||
| Enamine | EN300-6885892-10.0g |
DECA-2,4-DIYN-1-AMINE |
64484-62-4 | 10.0g |
$5695.0 | 2022-12-31 | ||
| Enamine | EN300-6885892-2.5g |
DECA-2,4-DIYN-1-AMINE |
64484-62-4 | 2.5g |
$3577.0 | 2022-12-31 |
2,4-Decadiyn-1-amine 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
64484-62-4 (2,4-Decadiyn-1-amine) 関連製品
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 42464-96-0(NNMTi)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
